molecular formula C15H17N3O4 B559555 DL-Glutamine CAS No. 6899-04-3

DL-Glutamine

Cat. No. B559555
CAS RN: 6899-04-3
M. Wt: 303.31 g/mol
InChI Key: ZDXPYRJPNDTMRX-UHFFFAOYSA-N
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Description

DL-Glutamine, also known as 2-amino-4-carbamoylbutanoic acid, is a non-essential amino acid that exists abundantly throughout the body and participates in many metabolic processes . It is synthesized from glutamic acid and ammonia, and is the main carrier of nitrogen in the body and an important energy source for many cells .


Synthesis Analysis

A novel strategy for efficient chemoenzymatic synthesis of D-glutamine has been developed . Initially, DL-glutamine was chemically prepared with cheap and accessible DL-glutamic acid as raw material. Subsequently, the L-glutamine among the racemic mixture was selectively hydrolyzed to L-glutamic acid by Escherichia coli whole-cell system which expressed L-aminopeptidase D-Ala-esterase/amidase (DmpA) from Ochrobactrum anthropi .


Chemical Reactions Analysis

Glutamine deamidation, which involves the conversion of glutamine to glutamic acid, is one of the key chemical reactions involving glutamine . This process plays a crucial role in various metabolic pathways, especially in cancer cell survival .


Physical And Chemical Properties Analysis

DL-Glutamine has a molecular weight of 146.14 g/mol . More detailed physical and chemical properties such as density, boiling point, and others are not directly available from the search results .

Scientific Research Applications

  • Cancer Research : DL-Glutamine is critical in cancer research, especially for gliomas and medulloblastomas. It serves as a substrate for cell growth, and its metabolism can be a target for chemotherapy (Dranoff et al., 1985).

  • Gastrointestinal Health : Studies indicate glutamine's trophic and cytoprotective effects on small bowel and colonic mucosal cells, highlighting its potential for treating gastrointestinal disorders (Ziegler et al., 2000).

  • Nutritional Support : Glutamine may become essential in critically ill patients, aiding in lymphocyte proliferation, acid-base balance regulation, and acting as a precursor for various cellular components (Lacey & Wilmore, 2009).

  • Chemical Synthesis : It's used in the chemoenzymatic synthesis of D-glutamine, offering potential for industrial-scale production (Du et al., 2020).

  • Neuroprotection : Glutamine shows protective effects against neurotoxicity, such as in cases of deltamethrin-induced toxicity in rats (Varol et al., 2016).

  • Immune Function : It plays a significant role in immune cell function, particularly in conditions of stress or illness, and is part of clinical nutrition supplementation protocols (Cruzat et al., 2018).

  • Clinical Nutrition : Its use in medical nutritional care spans across various fields like oncology, burn-trauma, and chronic wound management, highlighting its wide-ranging therapeutic applications (Savy, 2002).

  • Critical Care : Glutamine supplementation in parenteral nutrition can improve clinical outcomes in ICU patients, such as 6-month survival rates (Goeters et al., 2002).

  • Hepatoprotection : Glutamine can protect against liver injury caused by toxins like deltamethrin, suggesting its therapeutic potential in acute hepatotoxicity cases (Gündüz et al., 2015).

  • Diabetes Management : Dietary glutamine influences inflammatory mediator gene expressions in diabetic rats, suggesting potential benefits in managing diabetes-related inflammation (Tsai et al., 2012).

  • Nonnutritive Effects : Glutamine's regulatory capacity in immune modulation and cellular processes makes it a crucial supplement under clinical conditions, influencing processes like lymphocyte proliferation and apoptosis (Roth, 2008).

  • Cancer Metabolism : It plays a key role in glutamine addiction in cancer cells, offering potential avenues for therapeutic intervention in oncology (Altman et al., 2016).

  • Placental Function : Glutamine synthesized by the placenta may be important for fetal growth and development, suggesting its role in pregnancy and fetal nutrition (Day et al., 2013).

  • Albumin Levels : Glutamine supplementation in parenteral nutrition can lead to significant increases in blood albumin levels in surgical patients, underscoring its importance in postoperative care (Gómez et al., 2012).

  • Embryonic Development : It enhances the development of preimplantation mouse embryos, suggesting potential applications in reproductive biology and embryology (Rezk et al., 2004).

  • Immunity : Glutamine metabolism plays a crucial role in boosting immunity under disease conditions, making it important in the nutritional management of immune-suppressed individuals (Shah et al., 2020).

  • Cancer Cell Biology : Its role in cancer cell metabolism and signaling offers opportunities for clinical interventions in cancer treatment (Hensley et al., 2013).

  • Nutritional Appraisal : Critical evaluation of human data on glutamine's role in nutrition and therapy, addressing its safety and efficacy (Buchman, 2001).

  • Glucose Metabolism : Parenteral glutamine infusion affects insulin-mediated glucose metabolism, indicating its potential role in metabolic therapies (Borel et al., 1998).

Safety And Hazards

DL-Glutamine should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance. It should be stored in a dry, cool, and well-ventilated place with the container tightly closed .

Future Directions

Targeting glutamine metabolism has been considered a promising therapeutic strategy for cancer treatment . Future research may focus on understanding the mechanisms underlying cancer cell resistance to agents that target glutamine metabolism, as well as strategies for overcoming these mechanisms . Additionally, the effects of glutamine blockade on the tumor microenvironment and strategies to maximize the utility of glutamine blockers as a cancer treatment are areas of interest .

properties

IUPAC Name

2,5-diamino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXPYRJPNDTMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044304
Record name DL-Glutamine
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Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Glutamine

CAS RN

6899-04-3, 585-21-7, 56-85-9
Record name Glutamine
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Record name DL-Glutamine
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Record name DL-Glutamine
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Record name glutamine
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Record name GLUTAMINE, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
484
Citations
GB Kline, SH Cox - The Journal of Organic Chemistry, 1961 - ACS Publications
… l,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid has beenconverted to DL-glutamine by … which obviates this inherent difficulty and makes DL-glutamine readily accessible. …
Number of citations: 37 pubs.acs.org
S Suresh, S Padmanabhan, M Vijayan - … Crystallographica Section C …, 1996 - scripts.iucr.org
In the structure of dl-glutamine (3,5-diamino-5-oxopentanoic acid, C5H10N2O3), the molecules aggregate into double layers involving head-to-tail sequences stabilized by hydrogen …
Number of citations: 7 scripts.iucr.org
K Harada - Bulletin of the Chemical Society of Japan, 1965 - journal.csj.jp
… The method will be applied to the optical resolution of DL-aspartic acid, DL-glutamic acid, DL-asparagine, and DL-glutamine. One important condition in the optical resolution by the …
Number of citations: 22 www.journal.csj.jp
SS QIAN, XY WU, JY LI, YC LIU… - Chinese Journal of Organic …, 2006 - sioc-journal.cn
… Firstly, DL-glutamine was synthesized from DL-glutamic acid … , N-phthaloyl-DL-glutamine was produced by reacting N-… temperature for 48 h DL-glutamine mixture was obtained in 57% …
Number of citations: 1 sioc-journal.cn
WM Lagna, PS Callery - Journal of Labelled Compounds and …, 1984 - Wiley Online Library
A two step synthesis of dl‐glutamine‐2,5‐ 15 N 2 is described. 2‐Oxapentanedioic acid was reacted with hydrazine sulfate‐ 15 N 2 to yield 6‐carboxy‐(2H)‐pyridazin‐3‐one‐1,2‐ 15 N …
HM Kagan, LR Manning, A Meister - Biochemistry, 1965 - ACS Publications
… in which the latter enzyme hydrolyzed DL-glutamine completely (Figure 4), thereaction appeared to reach a plateau when abouthalf of the amide nitrogen of amethyl-DL-glutamine was …
Number of citations: 48 pubs.acs.org
Q Du, X Zhang, X Pan, H Zhang, YS Yang, J Liu… - Journal of Molecular …, 2020 - Elsevier
… an ideal enzyme for the resolution of DL-glutamine and has not been reported for this function yet. Combining the chemical preparation of DL-glutamine as substrate and the biological …
Number of citations: 1 www.sciencedirect.com
FE King, PC Spensley - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… which has been used for the preparation of Np-aminobenzoylDL-glutamine. An alternative synthesis of the latter and of the corresponding L-isomer from the respective y-monoethyl …
Number of citations: 4 pubs.rsc.org
JM Barry - Nature, 1954 - nature.com
… l-14 C DL-glutamine was injected intravenously into a lactating goat and specific activities were measured in various components of blood and milk taken at intervals up to 12 hr. after …
Number of citations: 14 www.nature.com
SJ Leach, H Lindley - Australian Journal of Chemistry, 1954 - CSIRO Publishing
Determinations are reported of the pK values of the amino- and carboxyl groups of the following peptides : glycyl-, L-leucyl-, and L-cysteinyl-L-asparagine, L-asparaginylglycine, glycyl-…
Number of citations: 11 www.publish.csiro.au

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